Cas no 6659-45-6 (Dihydrorotenone)

Dihydrorotenone structure
Productnaam:Dihydrorotenone
Dihydrorotenone Chemische en fysische eigenschappen
Naam en identificatie
-
- dihydrorotenone standard
- Dihydrorotenone
- Dihydrorotenone (VAN)
- 1',2'-dihydrorotenone
- 1-Dihydrorotenon
- 6',7'-dihydrorotenone
- 6'.7'-Dihydro-rotenon
- NSC 351138
- NSC 53866
- (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- (1R,13S)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(1
- Rotenone, dihydro-
- S,S-Dihydrorotenone
- 538CX0LPPO
- MLS000851173
- NSC351138
- SMR000457416
- Caswell No. 353
- Rotenone, dihydro- (VAN)
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6a.alpha.H)-one, 1,2,12,12a.alpha.-tetrahydro-2.alpha.-isopropyl-8,9-dimethoxy-
- HY-N4202
- DTXSID5041227
- cid_243725
- DA-62888
- (1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6a-alphah)-one, 1,2,12,12a-alpha-tetrahydro-2-alpha-isopropyl-8,9-dimethoxy-
- EPA Pesticide Chemical Code 071002
- Q27261081
- CHEMBL267630
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, [2R-(2.alpha.,6a.alpha.,12a.alpha.)]-
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropyl-8,9-dimethoxy-
- SR-01000767777
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R-(2alpha,6aalpha,12aalpha))-
- CS-0032420
- MS-26678
- SR-01000642530-2
- NSC-351138
- 2-isopropyl-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one
- NS00121141
- SR-01000767777-2
- WLN: T G5 D6 B666 CV HO MO PO DU- L GU- KTTTT&J IY1&U1 SO1 TO1
- UNII-538CX0LPPO
- 6659-45-6
- SCHEMBL19035536
- NSC-53866
- AKOS024419416
- CCG-53362
- NSC53866
- BDBM97131
- 2-ISOPROPYL-8,9-DI-MEO-1,2,12,12A-4H-6AH-CHROMENO(3,4-B)FURO(2,3-H)CHROMEN-6-ONE
- SR-01000642530-1
- SR-01000642530
- (2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
-
- Inchi: 1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1
- InChI-sleutel: DTFARBHXORYQBF-HBGVWJBISA-N
- LACHT: O1C2=C(C([H])=C([H])C3=C2C([H])([H])[C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])O3)C([C@@]2([H])C3=C([H])C(=C(C([H])=C3OC([H])([H])[C@@]12[H])OC([H])([H])[H])OC([H])([H])[H])=O
Berekende eigenschappen
- Exacte massa: 396.157288g/mol
- Oppervlakte lading: 0
- XLogP3: 4.2
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Aantal draaibare bindingen: 3
- Monoisotopische massa: 396.157288g/mol
- Monoisotopische massa: 396.157288g/mol
- Topologisch pooloppervlak: 63.2Ų
- Zware atoomtelling: 29
- Complexiteit: 623
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Moleculair gewicht: 396.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 216 ºC
- Oplosbaarheid: Insuluble (9.9E-5 g/L) (25 ºC),
- PSA: 63.22000
- LogboekP: 3.78320
Dihydrorotenone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3939-10mg |
Dihydrorotenone |
6659-45-6 | 98% | 10mg |
$165 | 2023-09-20 | |
Biosynth | GAA65945-5 mg |
Dihydrorotenone |
6659-45-6 | 5mg |
$242.55 | 2023-01-04 | ||
MedChemExpress | HY-N4202-10mg |
Dihydrorotenone |
6659-45-6 | 98.72% | 10mg |
¥5710 | 2024-05-24 | |
Chengdu Biopurify Phytochemicals Ltd | BP3939-10mg |
Dihydrorotenone |
6659-45-6 | 98% | 10mg |
$165 | 2023-09-19 | |
MedChemExpress | HY-N4202-5mg |
Dihydrorotenone |
6659-45-6 | 98.72% | 5mg |
¥3360 | 2024-05-24 | |
TargetMol Chemicals | TN1586-25mg |
Dihydrorotenone |
6659-45-6 | 99.58% | 25mg |
¥ 6690 | 2024-07-20 | |
1PlusChem | 1P00FH33-1mg |
1',2'-dihydrorotenone |
6659-45-6 | 98% | 1mg |
$213.00 | 2024-04-22 | |
Ambeed | A178847-5mg |
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |
6659-45-6 | 98% | 5mg |
$111.0 | 2025-02-27 | |
Ambeed | A178847-10mg |
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |
6659-45-6 | 98% | 10mg |
$166.0 | 2025-02-27 | |
TargetMol Chemicals | TN1586-1 mL * 10 mM (in DMSO) |
Dihydrorotenone |
6659-45-6 | 99.58% | 1 mL * 10 mM (in DMSO) |
¥ 2973 | 2023-09-15 |
Dihydrorotenone Gerelateerde literatuur
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1. Regioselective ether cleavages of rotenoids: spiro-ether formation and stereoselective isotopic labelling of (E)- or (Z)-prenyl methyl groups in (6aS, 12aS)-rot-2′-enonic acidDavid Carson,Leslie Crombie,Geoffrey W. Kilbee,Frank Moffatt,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 779
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2. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycosideJ. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
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3. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosinAlexander Robertson J. Chem. Soc. 1932 1380
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4. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigeninL. Crombie,M. B. Thomas J. Chem. Soc. C 1967 1796
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D. Adinarayana,M. Radhakrishniah,J. Rajasekhara Rao,R. Campbell,L. Crombie J. Chem. Soc. C 1971 29
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden isoflavonoïden rotenoïden Roteon
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden isoflavonoïden Roteon
- Natuurlijke producten en extracten plantenextracten plantengebaseerd diverse
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:6659-45-6)Dihydrorotenone

Zuiverheid:99%
Hoeveelheid:25mg
Prijs ($):253.0